1,2,3-Trichloro-1-fluoropropene
Description
Overview of Organofluorine Chemistry and its Advancements
Organofluorine chemistry has a rich history, with its beginnings in the 19th century. wikipedia.org The unique properties conferred by the fluorine atom have driven continuous advancements in this field.
Historical Perspectives and Key Milestones in Organofluorine Synthesis
The journey of organofluorine chemistry began before the isolation of elemental fluorine itself. nih.govnih.gov In 1835, Dumas and Péligot are credited with the first synthesis of an organofluorine compound, methyl fluoride (B91410). nih.gov A significant milestone was achieved in 1862 by Alexander Borodin, who developed a halogen exchange method to synthesize benzoyl fluoride. nih.gov However, the isolation of elemental fluorine by Henri Moissan in 1886 was a pivotal moment, earning him the Nobel Prize in Chemistry in 1906 and opening the door for more extensive research. numberanalytics.comnumberanalytics.comlew.ro
The 20th century saw rapid progress, particularly driven by industrial needs. The development of Freon in the 1920s revolutionized refrigeration. numberanalytics.com During World War II, the Manhattan Project required large-scale production of fluorine for uranium enrichment, leading to significant advancements in handling this highly reactive element. lew.rowikipedia.org Starting in the late 1940s, new electrophilic fluorinating methodologies were introduced, such as electrochemical fluorination, which allowed for the synthesis of carbon-fluorine bonds without using elemental fluorine. wikipedia.org The discovery of the anticancer activity of 5-fluorouracil (B62378) in 1957 marked a significant step in the application of organofluorine compounds in medicine. wikipedia.org The development of stable and selective fluorinating agents, like N-F reagents, has further propelled the field. beilstein-journals.orgtandfonline.com
Key Milestones in Organofluorine Synthesis
| Year | Milestone | Contributor(s) | Significance |
| 1835 | First synthesis of an organofluorine compound (methyl fluoride) | Dumas and Péligot | Dawn of organofluorine chemistry. nih.gov |
| 1862 | First nucleophilic replacement of a halogen by fluoride | Alexander Borodin | Pioneered halogen exchange method. nih.gov |
| 1886 | Isolation of elemental fluorine | Henri Moissan | Enabled broader research into fluorine chemistry. numberanalytics.comnumberanalytics.comlew.ro |
| 1920s | Introduction of Freon | Thomas Midgley Jr. | Revolutionized refrigeration technology. numberanalytics.com |
| Late 1940s | Development of electrophilic fluorination methods | Various Researchers | Safer and more controlled fluorination techniques. wikipedia.org |
| 1957 | Discovery of anticancer activity of 5-fluorouracil | - | Landmark in medicinal application of organofluorine compounds. wikipedia.org |
Fundamental Role of Fluorine in Modulating Chemical Reactivity and Molecular Design in Organic Compounds
The introduction of fluorine into organic molecules dramatically alters their properties, a fact that is extensively leveraged in molecular design. tandfonline.comchemxyne.com Fluorine's high electronegativity, the highest of any element, creates a highly polarized carbon-fluorine (C-F) bond. pharmiweb.comwikipedia.org This polarity, along with the bond's short length, results in the C-F bond being one of the strongest single bonds in organic chemistry. wikipedia.orgalfa-chemistry.comissuu.com
This exceptional bond strength imparts significant stability to organofluorine compounds, making them resistant to oxidation, hydrolysis, and thermal degradation. alfa-chemistry.comstackexchange.com The small size of the fluorine atom, comparable to a hydrogen atom, allows it to replace hydrogen without causing significant steric hindrance. tandfonline.commdpi.com This substitution can block metabolic pathways, enhancing the metabolic stability and half-life of drug molecules. mdpi.com
Furthermore, the electron-withdrawing nature of fluorine can influence the acidity or basicity (pKa) of nearby functional groups, which can improve a drug's bioavailability. tandfonline.comresearchgate.net Fluorine can also alter the conformation of a molecule and enhance its binding affinity to target proteins through various interactions. tandfonline.comnih.gov The trifluoromethyl group (-CF3) is a particularly important substituent that confers increased stability and lipophilicity. mdpi.com
Impact of Fluorine on Molecular Properties
| Property | Effect of Fluorine Introduction | Consequence |
| Bond Strength | Creates one of the strongest single bonds to carbon (C-F bond). wikipedia.orgalfa-chemistry.comissuu.com | Increased thermal and chemical stability. alfa-chemistry.comstackexchange.com |
| Reactivity | Generally decreases reactivity due to bond strength. stackexchange.com | Resistance to metabolic degradation. mdpi.com |
| Acidity/Basicity (pKa) | Modulates the pKa of nearby functional groups. tandfonline.comresearchgate.net | Can improve bioavailability. tandfonline.com |
| Conformation | Can influence the three-dimensional shape of a molecule. nih.gov | Can enhance binding to target proteins. tandfonline.com |
| Lipophilicity | Increases lipophilicity. mdpi.com | Can improve membrane permeation. chemxyne.com |
Contextualization of Halogenated Alkenes in Contemporary Chemical Research
Halogenated alkenes, organic compounds containing at least one halogen atom bonded to a carbon-carbon double bond, are a significant class of molecules in modern chemical research. rroij.com Their polarity, arising from the electronegativity difference between the carbon and halogen atoms, makes them more reactive than their non-halogenated counterparts. rroij.com This reactivity makes them valuable intermediates in the synthesis of a wide array of functionalized molecules. nih.govnih.gov
The synthesis of halogenated alkenes can be achieved through various methods, including the halogenation of alkenes and the hydrohalogenation of alkynes. rroij.comlibretexts.org These compounds find applications in diverse fields such as pharmaceuticals, agrochemicals, and materials science, where they are used in the production of polymers like polyvinyl chloride (PVC) and Teflon. chemistrytalk.org Research in this area focuses on developing new synthetic methodologies, including stereoselective approaches, to access functionalized alkenes with high precision. nih.govacs.orgrsc.org
Specific Research Focus on 1,2,3-Trichloro-1-fluoropropene within Halogenated Propene Chemistry
Within the broad class of halogenated propenes, this compound stands as a compound of specific research interest. Its structure, featuring a combination of chlorine and fluorine atoms on a propene backbone, presents unique chemical properties and reactivity patterns. Research on this compound and its isomers is often driven by the need for new building blocks in organic synthesis, particularly for the creation of more complex fluorinated molecules. The presence of both chlorine and fluorine atoms allows for selective chemical transformations, making it a versatile synthon. The study of such polychlorofluoroalkenes contributes to a deeper understanding of the interplay between different halogen substituents on the reactivity and stability of unsaturated systems.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H2Cl3F |
|---|---|
Molecular Weight |
163.40 g/mol |
IUPAC Name |
1,2,3-trichloro-1-fluoroprop-1-ene |
InChI |
InChI=1S/C3H2Cl3F/c4-1-2(5)3(6)7/h1H2 |
InChI Key |
WKSRNEPGRBMIKG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=C(F)Cl)Cl)Cl |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Transformative Pathways of 1,2,3 Trichloro 1 Fluoropropene
Mechanistic Investigations of Electrophilic Additions to the Carbon-Carbon Double Bond
Electrophilic addition reactions to alkenes, such as 1,2,3-trichloro-1-fluoropropene, are fundamental transformations in organic chemistry. fiveable.me The mechanism typically proceeds in a stepwise fashion, initiated by the interaction of the electron-rich carbon-carbon double bond with an electrophile. libretexts.orglibretexts.org This initial attack results in the formation of a carbocation intermediate, a transient species that plays a crucial role in determining the reaction's outcome. fiveable.meresearchgate.net
The π electrons of the alkene's double bond act as a nucleophile, attacking the electrophile. libretexts.org For instance, in the addition of a hydrogen halide like HBr, the hydrogen atom is the electrophile. libretexts.org The formation of the new carbon-hydrogen bond leads to the cleavage of the H-Br bond, generating a carbocation and a bromide anion. libretexts.org The subsequent step involves the nucleophilic attack of the bromide ion on the carbocation, yielding the final addition product. libretexts.orglasalle.edu
The regioselectivity of this addition is often governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already bears the greater number of hydrogen atoms. libretexts.org This preference is rooted in the relative stability of the resulting carbocation intermediates. libretexts.orgpressbooks.pub Carbocation stability increases with the number of alkyl substituents on the positively charged carbon, following the order: tertiary > secondary > primary > methyl. pressbooks.pubbyjus.com This is attributed to the electron-donating inductive effect and hyperconjugation from the alkyl groups, which help to delocalize the positive charge. byjus.comyoutube.com
However, in the case of this compound, the presence of electron-withdrawing halogen atoms significantly influences the stability of any potential carbocation intermediate. Halogens exert a destabilizing inductive effect due to their high electronegativity, which can counteract the stabilizing effects. chemicalforums.comsciencemadness.org The proximity of these electronegative atoms to the double bond is expected to impact the stability of the carbocation formed upon electrophilic attack. chemicalforums.com Therefore, the regiochemical outcome of electrophilic additions to this compound may not straightforwardly follow Markovnikov's rule and requires careful consideration of the electronic effects of the halogen substituents. The reaction may proceed through the formation of the most stable possible carbocation, which is influenced by the competing inductive and potential resonance effects of the halogens. chemicalforums.comsciencemadness.org
In some cases, particularly with the addition of halogens like Br₂, the reaction can proceed through a cyclic halonium ion intermediate instead of an open carbocation. fiveable.melibretexts.org This three-membered ring structure involves the halogen atom bridging the two carbons of the original double bond. libretexts.org The subsequent attack by the halide anion occurs from the side opposite to the halonium ion, resulting in anti-addition. fiveable.melibretexts.org
Nucleophilic Substitution Reactions Involving Vinylic and Allylic Halogen Atoms
Nucleophilic substitution reactions are a key class of transformations for halogenated compounds. In the context of this compound, both vinylic (attached to a double-bonded carbon) and allylic (attached to a carbon adjacent to a double bond) halogens are present, leading to distinct reactivity patterns.
Vinylic halides are generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions. quora.com The sp² hybridization of the vinylic carbon makes the C-X bond stronger and shorter than in alkyl halides. quora.com Furthermore, the direct approach of a nucleophile is hindered by electronic repulsion from the π-electron cloud of the double bond. quora.com While nucleophilic vinylic substitution (SNV) reactions can occur, they often require specific conditions or activating groups. pku.edu.cn
In contrast, allylic halides exhibit enhanced reactivity in both SN1 and SN2 reactions. ncert.nic.inyoutube.com The increased reactivity in SN1 reactions is due to the resonance stabilization of the resulting allylic carbocation. ncert.nic.in For SN2 reactions, while the carbon is sp³ hybridized, the transition state is stabilized by the adjacent π-system. youtube.com
Stereochemical Outcomes of Nucleophilic Attack on Halogenated Alkenes
The stereochemistry of nucleophilic substitution reactions is a critical aspect that reveals mechanistic details. For SN2 reactions, a complete inversion of configuration at the reaction center is typically observed. masterorganicchemistry.com This is a consequence of the "backside attack" mechanism, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com In the transition state, the central carbon is trigonal bipyramidal, with the incoming nucleophile and the leaving group occupying the axial positions. ncert.nic.inmasterorganicchemistry.com
In the case of allylic halides, SN2 reactions also proceed with inversion of configuration. youtube.com However, the situation is more complex for SN1 reactions involving allylic systems. The planar, resonance-stabilized allylic carbocation intermediate can be attacked by a nucleophile from either face, potentially leading to a mixture of stereoisomers. youtube.com
Investigation of SN2' Reaction Mechanisms in Fluorinated Allylic Halides
A unique and important reaction pathway for allylic systems is the SN2' (SN2 prime) reaction. nih.gov This mechanism involves the nucleophile attacking the γ-carbon of the allylic system (the carbon at the other end of the double bond from the leaving group), with a concurrent migration of the double bond and expulsion of the leaving group. nih.govnih.gov This results in a rearranged product.
The competition between SN2 and SN2' pathways is influenced by several factors, including the steric hindrance at the α-carbon (the carbon bearing the leaving group). When the α-position is sterically hindered, the SN2' pathway can become dominant. nih.gov
Studies on fluorinated allylic halides have provided unambiguous examples of SN2' reactions. rsc.org For instance, the reaction of 2,3,3-trichloro-1,1,3-trifluoropropene with chloride ions proceeds readily with rearrangement, suggesting a mechanism initiated at the double bond. rsc.org The susceptibility of fluorinated olefins to nucleophilic attack is well-documented. rsc.org Kinetic studies have shown that these reactions can be first order in both the olefin and the nucleophile, supporting an SN2' mechanism. rsc.org Theoretical studies have also explored the competition between SN2 and SN2' pathways, indicating that the leaving group's nature can influence the preferred reaction channel. nih.govresearchgate.net For example, with fluoride (B91410) as a leaving group, the anti-SN2' pathway can be favored. nih.gov
Radical Reactions and Their Role in Transformations of Halogenated Propenes
Free radical reactions represent another significant pathway for the transformation of halogenated propenes. ucsb.edu These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. chemguide.co.uk Halogen atoms, being highly reactive, can act as free radicals. ucsb.edu
In the context of alkenes, radical reactions can lead to either substitution or addition. srmist.edu.in At high temperatures, radical substitution at the allylic position can occur. srmist.edu.in This involves the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical, which then reacts with a halogen molecule. srmist.edu.in
A well-known example of a radical reaction is the anti-Markovnikov addition of HBr to alkenes in the presence of peroxides. chemguide.co.uklibretexts.org The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. chemguide.co.uk This bromine radical adds to the alkene double bond in a regioselective manner to form the more stable carbon radical intermediate. libretexts.orgaskthenerd.com This radical then abstracts a hydrogen atom from another HBr molecule to give the final product and regenerate a bromine radical, thus propagating the chain. chemguide.co.uklibretexts.org This process is generally not favorable for HCl and HI. libretexts.org
The radical addition to unsymmetrical alkenes like propene occurs in a way that the more stable radical is formed. For instance, the addition of a bromine radical to propene yields a secondary radical, which is more stable than the primary radical that would be formed if the addition occurred at the other carbon of the double bond. chemguide.co.uk
Oxidation and Reduction Chemistry of this compound and Related Compounds
The oxidation and reduction of halogenated propenes can lead to a variety of functionalized products. The presence of both a double bond and halogen atoms in this compound makes it susceptible to both types of transformations.
Oxidation of the carbon-carbon double bond can be achieved using various oxidizing agents. For instance, epoxidation with peroxy acids would yield an epoxide. Given the electron-withdrawing nature of the halogen substituents, the double bond is less nucleophilic than in simple alkenes, which might require more reactive oxidizing agents or harsher reaction conditions.
Reduction of the double bond would lead to the corresponding saturated haloalkane, 1,2,3-trichloro-1-fluoropropane. This can be achieved through catalytic hydrogenation using catalysts like platinum, palladium, or nickel. lasalle.edu The reaction typically involves the syn-addition of two hydrogen atoms across the double bond. lasalle.edu
Redox reactions can also involve the halogen atoms themselves. youtube.comsavemyexams.com For example, reductive dechlorination can occur under specific conditions. Some anaerobic bacteria have been shown to biodegrade compounds like 1,2,3-trichloropropane (B165214) via reductive dechlorination. wikipedia.org In situ chemical reduction is also a potential remediation strategy for such compounds. wikipedia.org
Rearrangement Reactions and Isomerization Pathways in Halogenated Propene Systems
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. wiley-vch.de In halogenated propene systems, rearrangements can be initiated by various means, including the formation of carbocation intermediates or through concerted pericyclic reactions.
As discussed in the context of SN2' reactions, allylic rearrangements are common in these systems. nih.gov The formation of a resonance-stabilized allylic cation can lead to the capture of a nucleophile at either of the two electrophilic carbons, resulting in a mixture of constitutional isomers.
Isomerization of the double bond position is also a possibility. For example, fluoride ion can promote the isomerization of perfluoroalkenes. rsc.org In the case of this compound, a base could potentially abstract an allylic proton, leading to an allylic anion. Reprotonation at a different position could result in a shift of the double bond.
Furthermore, under certain conditions, more complex skeletal rearrangements can occur. For instance, the reaction of some trifluoroalkanones with aluminum trichloride (B1173362) can lead to the formation of rearranged bicyclic products. beilstein-journals.org This highlights the potential for unexpected and novel transformations in highly halogenated systems.
Geometric Isomerism (Z/E) and Stereocontrol in Synthesis and Reaction
The presence of a double bond in this compound gives rise to geometric isomerism, resulting in two stereoisomers: the (Z)-isomer and the (E)-isomer. The designation of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to the substituents on each carbon of the double bond based on atomic number.
For this compound, the substituents on the double bond are:
C1: Fluorine (F) and Chlorine (Cl)
C2: Chlorine (Cl) and a chloromethyl group (-CH₂Cl)
The priority of the atoms directly attached to the double bond carbons determines the configuration.
Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound Isomers
| Carbon | Substituent | Atomic Number | Priority |
| C1 | Chlorine (Cl) | 17 | High |
| Fluorine (F) | 9 | Low | |
| C2 | Chlorine (Cl) | 17 | High |
| Carbon (of CH₂Cl) | 6 | Low |
In the (Z)-isomer (zusammen, meaning "together"), the higher priority groups (Cl on C1 and Cl on C2) are on the same side of the double bond. In the (E)-isomer (entgegen, meaning "opposite"), the higher priority groups are on opposite sides.
The stereochemistry of this compound is crucial as it influences the molecule's physical properties and reactivity. Control over the stereochemical outcome of its synthesis and subsequent reactions is a significant aspect of its chemistry. While specific methods for the stereocontrolled synthesis of (E)- and (Z)-1,2,3-trichloro-1-fluoropropene are not extensively documented in publicly available literature, general principles of stereoselective synthesis for halogenated alkenes can be applied.
Methods such as the Suzuki-Miyaura cross-coupling reaction have been effectively used for the stereocontrolled synthesis of other substituted alkenes, like (E)-stilbene derivatives, with complete retention of the alkene geometry. nih.govresearchgate.net This suggests that similar palladium-catalyzed cross-coupling strategies, potentially utilizing a stereochemically defined vinyl organometallic precursor derived from a haloalkene, could offer a viable route to stereochemically pure isomers of this compound.
The reactivity of the individual isomers can also differ. For instance, in nucleophilic substitution reactions, the accessibility of the electrophilic carbon centers can be influenced by the spatial arrangement of the bulky halogen atoms.
Halogen Migrations and Cycloaddition Rearrangements
The unique electronic environment of this compound, created by the presence of multiple halogen atoms, opens up possibilities for complex rearrangements and cycloaddition reactions.
Halogen Migrations:
Rearrangements involving the migration of a halogen atom, particularly 1,2-migrations, are known to occur in various halo-organic compounds, often catalyzed by metals. nih.gov For instance, gold-catalyzed 1,2-migration of iodine, bromine, and chlorine has been observed in haloallenyl ketones, proceeding through a halirenium intermediate to form 3-halofurans. nih.gov While not directly reported for this compound, the potential for such migrations exists, especially under thermal or catalytic conditions. A 1,2-shift of a chlorine or fluorine atom could lead to the formation of isomeric structures, potentially altering the compound's reactivity profile.
Cycloaddition Reactions:
The carbon-carbon double bond in this compound can act as a dipolarophile in cycloaddition reactions. wikipedia.org A notable example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. organic-chemistry.orgyoutube.com
Given the electron-withdrawing nature of the halogen substituents, this compound is expected to be an electron-poor alkene. This electronic characteristic makes it a suitable partner for reaction with electron-rich 1,3-dipoles.
Table 2: Potential [3+2] Cycloaddition Reactions of this compound
| 1,3-Dipole | Resulting Heterocycle |
| Azide (R-N₃) | Triazole |
| Nitrile Oxide (R-CNO) | Isoxazole (B147169) |
| Nitrone (R₂C=N⁺(R)-O⁻) | Isoxazolidine |
The regioselectivity of these cycloaddition reactions would be governed by both electronic and steric factors, with the frontier molecular orbitals (HOMO and LUMO) of the reactants playing a key role in determining the orientation of the addition.
Furthermore, the potential for intramolecular cycloaddition reactions exists if a suitable 1,3-dipolar functional group were present in a molecule containing the 1,2,3-trichloro-1-fluoropropenyl moiety. Such halocyclization reactions are a powerful tool for the synthesis of heterocyclic compounds. researchgate.net Although specific examples involving this compound are not readily found in the literature, the general principles of cycloaddition chemistry suggest that this compound could serve as a valuable building block in the synthesis of complex halogenated heterocyclic systems.
Advanced Spectroscopic Characterization and Structural Analysis of 1,2,3 Trichloro 1 Fluoropropene
Vibrational Spectroscopy (IR, Raman) for Conformational and Structural Elucidation of Halogenated Propenes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and conformational isomers of halogenated propenes. These methods measure the vibrational energies of molecular bonds, which are highly characteristic of the bond type, the atoms involved, and the local molecular geometry. youtube.com
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the molecule's dipole moment. youtube.com Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light (typically from a laser), where the frequency shift between the incident and scattered light corresponds to the energy of molecular vibrations. spectroscopyonline.com A key principle is the rule of mutual exclusion for centrosymmetric molecules, which states that vibrations that are Raman active are IR inactive, and vice versa. While 1,2,3-trichloro-1-fluoropropene lacks a center of symmetry, some vibrations may be strong in one technique and weak or absent in the other, making the two methods complementary. spectroscopyonline.com
For this compound, specific vibrational modes are indicative of its structure. The C=C stretching vibration of the propene backbone is a key feature, typically appearing in the 1650-1700 cm⁻¹ region. docbrown.info The presence of halogen atoms influences the exact frequency of this bond. The spectrum is further characterized by stretching and bending vibrations of the C-H, C-F, and C-Cl bonds.
C-H vibrations: Stretching modes for the vinylic proton and the CH₂ group appear at higher frequencies (~3000-3100 cm⁻¹), while various bending and deformation modes occur in the fingerprint region (<1500 cm⁻¹). docbrown.info
C-Cl stretching: These vibrations are typically found in the 600-800 cm⁻¹ range and are often strong in the IR spectrum. The presence of multiple chlorine atoms can lead to complex, overlapping bands.
C-F stretching: The C-F stretch gives rise to a strong absorption band in the IR spectrum, typically in the 1000-1200 cm⁻¹ range. Its high intensity is due to the large change in dipole moment associated with this vibration.
The NIST Chemistry WebBook provides an evaluated infrared spectrum for (Z)-1,2,3-trichloro-1-propene, which displays characteristic absorptions confirming these structural features. nist.gov Analysis of the fingerprint region (400-1500 cm⁻¹) is particularly crucial, as the complex pattern of overlapping vibrations is unique to the molecule's specific structure and stereochemistry, allowing for differentiation between isomers. docbrown.info Conformational analysis of similar, more flexible halogenated alkanes has been successfully performed by observing changes in the vibrational spectra under different conditions, a technique equally applicable to discerning rotational isomers in related propenes. nih.govresearchgate.net
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| C-H Stretch (vinylic) | =C-H | 3100 - 3000 |
| C-H Stretch (aliphatic) | -CH₂-Cl | 3000 - 2850 |
| C=C Stretch | C=C | 1700 - 1640 |
| CH₂ Scissoring | -CH₂- | 1485 - 1445 |
| C-F Stretch | C-F | 1200 - 1000 |
| C-Cl Stretch | C-Cl | 800 - 600 |
Table 1: Expected Characteristic Vibrational Frequencies for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F.
Fluorine-19 (¹⁹F) NMR is a highly effective technique for analyzing fluorine-containing molecules. aiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR detection, with a receptivity about 83% that of protons. aiinmr.comalfa-chemistry.com A significant advantage of ¹⁹F NMR is its exceptionally wide range of chemical shifts, typically spanning over 400 ppm, which minimizes signal overlap and enhances spectral resolution. alfa-chemistry.comwikipedia.org
In this compound, a single ¹⁹F signal is expected. The chemical shift of this signal is influenced by its electronic environment, specifically its attachment to an sp²-hybridized carbon and the presence of electronegative chlorine atoms. alfa-chemistry.com For fluoroalkenes, chemical shifts are generally found in a specific region of the ¹⁹F NMR spectrum. wikipedia.org The precise chemical shift can help distinguish between the (E) and (Z) isomers.
Furthermore, spin-spin coupling provides valuable structural information. The ¹⁹F nucleus will couple with nearby magnetic nuclei:
²JFH (geminal coupling): Coupling to the vinylic proton on the same carbon.
⁴JFH (long-range coupling): Weaker coupling to the two protons of the -CH₂Cl group across the double bond and single bond.
These coupling constants (J-values), measured in Hertz (Hz), are crucial for confirming the connectivity within the molecule. huji.ac.il
| Parameter | Expected Value | Structural Information |
| Number of Signals | 1 | One unique fluorine environment |
| Chemical Shift (δ) | -70 to -150 ppm (relative to CFCl₃) | Vinylic fluorine, influenced by chloro-substituents |
| Multiplicity | Doublet of triplets (dt) | Coupling to one geminal proton (²JFH) and two long-range protons (⁴JFH) |
Table 2: Predicted ¹⁹F NMR Spectroscopic Data for this compound.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound provides information on the number and connectivity of hydrogen atoms. Two distinct signals are expected: one for the vinylic proton (=C-H) and one for the methylene (B1212753) protons (-CH₂Cl).
Vinylic Proton (=C-H): This proton will appear as a doublet due to geminal coupling with the fluorine atom (²JHF). Its chemical shift will be in the downfield region typical for vinylic protons (5-7 ppm). docbrown.info
Methylene Protons (-CH₂Cl): These two protons are chemically equivalent and will appear as a single signal. This signal will be split into a doublet by long-range coupling to the fluorine atom (⁴JFH). The signal will appear further downfield than a typical alkyl proton due to the deshielding effect of the adjacent chlorine atom. docbrown.info
Carbon-13 (¹³C) NMR: In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. libretexts.org For this compound, three signals are expected, corresponding to the three carbon atoms of the propene chain.
C1 (=CFCl): This carbon will exhibit a large C-F coupling constant (¹JCF), which often appears as a doublet even in some decoupled spectra or can be measured specifically. Its chemical shift will be significantly downfield due to the attached fluorine and chlorine.
C2 (=CCl-): This carbon is attached to a chlorine atom and is part of the double bond, placing its signal in the alkene region of the spectrum (100-140 ppm). docbrown.info
C3 (-CH₂Cl): This sp³-hybridized carbon will be shifted downfield by the attached chlorine atom but will appear at a higher field relative to the sp² carbons.
The ¹³C chemical shifts are very sensitive to the electronic environment, making ¹³C NMR an excellent tool for confirming the carbon backbone and identifying isomers. youtube.comlibretexts.org
| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 5.5 - 7.0 | Doublet (d) | ²JHF | =CH - |
| ¹H | 3.8 - 4.5 | Doublet (d) | ⁴JHF | -CH ₂Cl |
| ¹³C | 130 - 150 | Singlet (d in ¹⁹F coupled) | ¹JCF ≈ 250-300 | C FCl |
| ¹³C | 120 - 140 | Singlet | =C Cl- | |
| ¹³C | 40 - 55 | Singlet | -C H₂Cl |
Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound.
Mass Spectrometry for Molecular Structure Confirmation and Fragment Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, typically by electron impact (EI), forming a molecular ion (M⁺•). This high-energy ion often undergoes fragmentation into smaller, charged ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), producing a spectrum of relative ion abundance versus m/z. docbrown.info
For this compound (C₃H₂Cl₃F), the mass spectrum provides several key pieces of information:
Molecular Ion Peak: The molecular weight is approximately 162 g/mol (using ¹⁹F, ¹H, ¹²C, and ³⁵Cl). However, chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Due to the presence of three chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, confirming the number of chlorine atoms in the molecule. docbrown.info The NIST database shows the mass spectrum for the (Z)-isomer, where the molecular ion cluster is visible, though of low abundance. nist.gov
Fragmentation Pattern: The fragmentation of the molecular ion provides clues about the molecule's structure. Common fragmentation pathways for halogenated compounds include the loss of a halogen atom or a hydrogen halide molecule. For this compound, prominent fragments would likely arise from the loss of Cl•, HCl, or the •CH₂Cl group. The most abundant ion in the spectrum is known as the base peak. docbrown.info Analysis of the m/z values of these fragments allows for the reconstruction of the molecular structure.
| m/z Value | Possible Fragment Ion | Loss from Molecular Ion |
| 162/164/166/168 | [C₃H₂Cl₃F]⁺• | Molecular Ion (M⁺•) |
| 127/129/131 | [C₃H₂Cl₂F]⁺ | Loss of •Cl |
| 91/93 | [C₃H₂ClF]⁺ | Loss of •Cl₂ |
| 113/115 | [C₂HCl₂]⁺ | Loss of •CH₂F |
| 77 | [C₃H₂F]⁺ | Loss of •Cl₃ |
Table 4: Plausible Major Fragment Ions in the Mass Spectrum of this compound based on NIST data. nist.gov
Computational Chemistry and Theoretical Studies on 1,2,3 Trichloro 1 Fluoropropene
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic structure and, consequently, the chemical behavior of molecules. For 1,2,3-trichloro-1-fluoropropene, these calculations can elucidate its reaction pathways, transition states, and the stability of its various isomers.
Elucidation of Energy Profiles of Reaction Pathways and Transition States
Understanding the energy profiles of reaction pathways is key to predicting the feasibility and kinetics of chemical transformations. youtube.comrsc.org Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to map the potential energy surface of a reaction. vub.be This allows for the identification of transition states, which are the high-energy structures that connect reactants to products. youtube.comcreighton.eduresearchgate.net
For this compound, potential reactions include nucleophilic substitution, elimination, and addition reactions. Computational studies on similar halogenated alkenes, such as 2-chloropropene (B1346963), have shown that elimination reactions, like the removal of HCl, proceed through well-defined transition states with significant energy barriers. creighton.eduresearchgate.net For instance, the calculated barrier heights for HCl elimination from 2-chloropropene to form propyne (B1212725) or allene (B1206475) are in the range of 67-73 kcal/mol, depending on the level of theory used. creighton.edu It is expected that the reaction pathways for this compound would exhibit similarly complex energy profiles, influenced by the electronic effects of the four halogen substituents. The presence of both chlorine and fluorine atoms introduces additional complexity due to their differing electronegativities and sizes, which would modulate the stability of intermediates and the energy of transition states.
A hypothetical energy profile for a reaction of this compound would detail the energy of the reactants, any intermediates, the transition states, and the final products. The activation energy, which is the energy difference between the reactants and the highest transition state, determines the reaction rate.
Table 1: Illustrative Reaction Coordinate for a Hypothetical Reaction of this compound
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactants (this compound + Nucleophile) | 0 |
| 1 | Transition State 1 | +25 |
| 2 | Intermediate | +5 |
| 3 | Transition State 2 | +30 |
| 4 | Products | -10 |
Note: This table is illustrative and based on general principles of reaction energy profiles. Actual values would require specific quantum chemical calculations.
Conformational Analysis and Stability of Isomers within Halogenated Propenes
This compound can exist as different stereoisomers, namely the (E) and (Z) isomers, due to the restricted rotation around the carbon-carbon double bond. nist.gov Furthermore, rotation around the C-C single bond leads to various conformers. Computational methods are essential for determining the relative stabilities of these isomers and conformers. docbrown.info
Conformational analysis involves calculating the energy of the molecule as a function of its dihedral angles. For halogenated propenes, the size and electronegativity of the halogen atoms significantly influence the conformational preferences. Studies on related compounds have shown that steric hindrance and electrostatic interactions play crucial roles in determining the most stable conformers. The relative stability of the (E) and (Z) isomers of this compound would be determined by the balance of these interactions between the chlorine and fluorine atoms and the chloromethyl group. It is likely that the isomer with the larger groups positioned further apart would be more stable to minimize steric strain.
Mechanistic Insights from Computational Modeling
Computational modeling provides a powerful lens through which to view the intricate details of reaction mechanisms. For halogenated alkenes, this includes predicting the regioselectivity and stereoselectivity of reactions and understanding the nature of reactive intermediates.
Predicting Regioselectivity and Stereoselectivity in Reactions of Halogenated Alkenes
Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. In the context of addition reactions to the double bond of this compound, computational models can predict where an incoming electrophile will attack and the resulting stereochemistry of the product.
The electronic distribution within the double bond, influenced by the inductive and resonance effects of the halogen substituents, will govern the regioselectivity of electrophilic additions. The more electron-rich carbon atom of the double bond will be the preferred site of attack for an electrophile. Computational methods can calculate the partial charges on each atom and the energies of the possible carbocation intermediates to predict the major product. For instance, in the addition of an electrophile to an unsymmetrical alkene, the more stable carbocation intermediate will be formed, leading to the major regioisomer.
Understanding Bond Dissociation Energies and Reaction Intermediates in Halogenated Systems
Bond dissociation energy (BDE) is the energy required to break a bond homolytically, forming two radicals. chegg.com It is a critical parameter for understanding reaction mechanisms, particularly those involving radical intermediates. Computational chemistry provides reliable methods for calculating BDEs. The C-F bond is known to be one of the strongest single bonds in organic chemistry, with a BDE significantly higher than that of a C-Cl bond. wikipedia.orgreddit.com
For this compound, the BDEs of the C-Cl and C-F bonds will influence its thermal and photochemical stability. The weaker C-Cl bonds are more likely to undergo homolytic cleavage upon input of energy, leading to the formation of chlorinated radical intermediates. The relative BDEs for the different C-Cl bonds in the molecule will also play a role in determining which radical is preferentially formed.
Table 2: Typical Bond Dissociation Energies (BDE) for Carbon-Halogen Bonds
| Bond | Typical BDE (kJ/mol) |
| C-F | ~485 |
| C-Cl | ~327 |
| C-Br | ~285 |
| C-I | ~213 |
Source: General values from organic chemistry literature. wikipedia.org Specific values for this compound would require dedicated calculations.
Reaction intermediates are transient species formed during a chemical reaction. youtube.com In the case of this compound, these could include carbocations, carbanions, or radicals, depending on the reaction conditions. Computational modeling can predict the structures and relative stabilities of these intermediates, providing crucial information about the reaction mechanism. For example, in a radical reaction, understanding the stability of the possible radical intermediates helps to predict the major reaction pathway. nih.gov
Simulation of Atmospheric Degradation Pathways and Environmental Persistence
The environmental fate of volatile organic compounds like this compound is of significant concern. Computational simulations are instrumental in predicting their atmospheric degradation pathways and estimating their atmospheric lifetimes. researchgate.net The primary degradation mechanism in the troposphere for many organic compounds is reaction with hydroxyl (•OH) radicals. researchgate.net
Computational studies can model the reaction of this compound with •OH radicals. These calculations would identify the most likely sites of •OH attack, which could be addition to the double bond or abstraction of a hydrogen atom. The energy barriers for these different pathways can be calculated to determine the dominant degradation route. The subsequent reactions of the resulting radical intermediates with atmospheric oxygen (O2) would also be modeled to elucidate the formation of secondary pollutants.
Reaction Kinetics with Atmospheric Oxidants (e.g., Cl atoms, OH radicals)
To provide a comparative context, studies on other chlorinated and fluorinated propenes can offer general insights. For instance, research on related compounds has determined temperature-dependent rate coefficients for their reactions with OH radicals and Cl atoms, which are crucial for determining their atmospheric lifetimes. However, without specific studies on this compound, any quantitative discussion on its reaction kinetics would be speculative.
Table 1: Hypothetical Reaction Rate Constants for this compound with Atmospheric Oxidants
| Oxidant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| OH radical | 298 | Data not available |
| Cl atom | 298 | Data not available |
| This table is for illustrative purposes only. No experimental or theoretical data has been found for these reactions. |
Modeling of Atmospheric Lifetime and Chemical Degradation Products
The atmospheric lifetime of this compound is a critical parameter for assessing its potential environmental impact, such as its ozone depletion potential (ODP) and global warming potential (GWP). This lifetime is primarily determined by its rate of reaction with OH radicals in the troposphere. In the absence of kinetic data, the atmospheric lifetime cannot be accurately calculated.
Modeling studies would be essential to predict the degradation pathways and the resulting products. The initial reaction with an OH radical is expected to form a halogenated hydroxyalkyl radical. Subsequent reactions with molecular oxygen (O₂) would lead to the formation of a peroxy radical. The fate of this peroxy radical would then determine the final degradation products, which could include phosgene (B1210022) (COCl₂), formyl chloride (HC(O)Cl), and various other halogenated carbonyls and acids. The specific nature and yield of these products would depend on the branching ratios of the different reaction pathways, which are currently unknown for this compound.
Table 2: Estimated Atmospheric Lifetime and Potential Degradation Products of this compound
| Parameter | Value |
| Atmospheric Lifetime | Data not available |
| Primary Degradation Products | Data not available |
| Secondary Degradation Products | Data not available |
| This table highlights the absence of specific modeling data for this compound. |
Further computational studies employing quantum chemistry methods and atmospheric models are necessary to elucidate the reaction mechanisms, determine the kinetic parameters, and predict the atmospheric lifetime and degradation products of this compound. Such research would be vital for a comprehensive understanding of its environmental behavior and potential impacts.
Derivatives and Transformative Chemistry Stemming from 1,2,3 Trichloro 1 Fluoropropene
Synthesis of Fluorinated Propane (B168953) Derivatives via Addition Reactions across the Double Bond
The double bond in 1,2,3-trichloro-1-fluoropropene is susceptible to addition reactions, which saturate the propene backbone to yield substituted propane derivatives. These reactions typically proceed via electrophilic or radical mechanisms, allowing for the introduction of various atoms or functional groups across the C1 and C2 positions.
Halogenation: The addition of halogens such as chlorine (Cl₂) and bromine (Br₂) to alkenes is a fundamental reaction in organic chemistry. youtube.comchemguide.co.uk In the case of this compound, this reaction is expected to proceed via a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms across the double bond. youtube.comyoutube.com For example, the reaction with bromine would yield 1,2-dibromo-1,2,3-trichloro-1-fluoropropane. The high degree of halogenation on the starting alkene influences the reaction rate, which is generally rapid for bromine and even faster for chlorine. chemguide.co.uk
Hydrohalogenation: The addition of hydrogen halides (HX), such as hydrogen chloride (HCl) or hydrogen bromide (HBr), to alkenes typically follows Markovnikov's rule. However, for highly substituted and electron-poor alkenes like this compound, the regioselectivity can be influenced by the strong inductive effects of the existing halogen substituents. chemguide.co.uk The addition of HCl to the related compound 3,3,3-trichloropropene has been studied, demonstrating the feasibility of such reactions. chemrevise.org The electron-withdrawing CCl₃ group in 3,3,3-trichloropropene directs the addition of the proton to the C2 carbon, leading to an anti-Markovnikov product. A similar directive effect would be anticipated for this compound.
Radical Additions: Radical-initiated addition reactions provide another route to functionalized propane derivatives. For instance, the telomerization of various chlorofluoroolefins with alcohols, initiated by radicals, has been shown to produce chlorofluoroalcohols. rsc.orgresearchgate.net This suggests that this compound could undergo similar reactions to introduce new functional groups and extend the carbon chain.
Table 1: Predicted Products from Addition Reactions to this compound
| Reactant | Addition Reagent | Predicted Product | Product Class |
| This compound | Bromine (Br₂) | 1,2-Dibromo-1,2,3-trichloro-1-fluoropropane | Halogenated Propane |
| This compound | Chlorine (Cl₂) | 1,2,3,3-Tetrachloro-1-fluoro-2-chloropropane | Halogenated Propane |
| This compound | Hydrogen Fluoride (B91410) (HF) | 1,2,3-Trichloro-1,1-difluoropropane or 1,2,3-Trichloro-1,2-difluoropropane | Hydrochlorofluoropropane |
Formation of Halogenated Alkenes with Varied Halogen Substitution Patterns
Isomerization reactions can rearrange the structure of this compound to yield other chlorofluoroalkenes with different substitution patterns. These transformations can be induced thermally, catalytically, or even by using electric fields, and are crucial for synthesizing specific isomers required for particular applications. researchgate.net
Research on related compounds has shown that allylic rearrangements can occur, shifting the position of both the double bond and the substituents. researchgate.net For example, heating or treatment with acids can cause the isomerization of CCl₃CH=CH₂ to CCl₂=CHCH₂Cl. researchgate.net Such rearrangements in this compound could lead to isomers like 1,1,3-trichloro-2-fluoropropene or 2,3-dichloro-1-fluoro-1-chloropropene. The synthesis of specific isomers like 1,1,3-trichloro-1-propene is often achieved through controlled dehydrochlorination of polychlorinated propanes, indicating that elimination and re-addition pathways can also be exploited to generate a variety of isomers. researchgate.netnih.govresearchgate.net
Modifying the fundamental three-carbon backbone of this compound allows for the creation of more complex molecules. While direct C-C bond-forming reactions on such a halogenated alkene can be challenging, certain synthetic strategies can achieve this transformation.
One potential method is telomerization, a radical-initiated process where a monomer (the "taxogen," in this case, this compound) reacts with a chain transfer agent (the "telogen") to form low molecular weight polymers or oligomers. rsc.orgnih.gov This process has been successfully applied to other fluoroalkenes, such as 3,3,3-trifluoropropene, to create functional telomers that serve as building blocks for larger fluoropolymers and surfactants. nih.gov Applying this to this compound could yield oligomers with repeating units, effectively modifying the propene backbone by extending it.
Another approach involves reactions that form new carbon-carbon bonds. For example, nucleophilic substitution of haloalkanes with cyanide ions is a classic method for extending a carbon chain. chemrevise.org While direct substitution on the vinylic carbons of this compound is difficult, the allylic chlorine at the C3 position could potentially be displaced by a nucleophile like cyanide under appropriate conditions, leading to a derivative with a longer carbon chain.
Cycloaddition Reactions and Formation of Fluorinated Heterocyclic Compounds
The electron-deficient nature of the double bond in this compound makes it an excellent substrate for cycloaddition reactions, providing a direct route to highly functionalized, five- and six-membered fluorinated heterocyclic compounds. uzh.chresearchgate.netnih.gov These heterocycles are of significant interest in medicinal chemistry and materials science.
[4+2] Cycloadditions (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with an alkene (the dienophile) to form a cyclohexene (B86901) ring. researchgate.netfluorine1.ruresearchgate.netnih.govutdallas.edu The reaction is most efficient when the dienophile is substituted with electron-withdrawing groups, a condition that this compound meets exceptionally well. utdallas.edu When reacting with a diene such as 1,3-butadiene, this compound would serve as a potent dienophile, leading to the formation of a highly halogenated cyclohexene derivative. The stereochemistry of the product is well-defined, resulting from a concerted, suprafacial addition. fluorine1.ru
[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): This class of reactions involves the addition of a 1,3-dipole to a dipolarophile (the alkene) to form a five-membered heterocycle. youtube.comnih.govchemrxiv.orgbeilstein-journals.org The high electrophilicity of the double bond in this compound makes it an ideal dipolarophile for reactions with various 1,3-dipoles.
Pyrazole Synthesis: Reaction with nitrile imines, often generated in situ, would yield highly substituted pyrazoles. The regioselectivity of the addition is governed by both electronic and steric factors. colab.wsgoogle.comchemrxiv.org
Isoxazole (B147169) Synthesis: Nitrile oxides, generated from oximes, readily undergo [3+2] cycloaddition with electron-poor alkenes to form isoxazoles. youtube.comresearchgate.netnih.gov The reaction of this compound with a nitrile oxide would produce a fluorinated isoxazole ring system.
Triazole Synthesis: Organic azides can also act as 1,3-dipoles, reacting with activated alkenes to form triazolines, which can subsequently be oxidized to aromatic 1,2,3-triazoles.
Table 2: Potential Heterocyclic Compounds from Cycloaddition Reactions
| Reaction Type | 1,3-Dipole / Diene | Resulting Heterocycle |
| [4+2] Diels-Alder | 1,3-Butadiene | Tetrahydro-trichlorofluorophenyl derivative |
| [3+2] Cycloaddition | Nitrile Imine (R-C≡N⁺-N⁻-R') | Substituted Pyrazole |
| [3+2] Cycloaddition | Nitrile Oxide (R-C≡N⁺-O⁻) | Substituted Isoxazole |
| [3+2] Cycloaddition | Azide (R-N₃) | Substituted Triazoline/Triazole |
Application as an Intermediate in the Synthesis of Advanced Materials and Specialty Chemicals
This compound and its isomers are critical intermediates in the industrial synthesis of hydrofluoroolefins (HFOs). HFOs are a fourth generation of fluorinated refrigerants, blowing agents, and propellants with low global warming potential (GWP) and zero ozone depletion potential (ODP). colab.ws
A prominent example is the production of HFO-1234yf (2,3,3,3-tetrafluoropropene). Many industrial routes to HFO-1234yf start with chlorinated propenes, such as 1,1,2,3-tetrachloropropene (HCO-1230xa). researchgate.netuzh.ch The synthesis involves a series of fluorination and dehydrohalogenation steps. A key intermediate in this process is 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). researchgate.netuzh.ch
The conversion of tetrachloropropenes to HCFO-1233xf is typically achieved through vapor-phase fluorination with anhydrous hydrogen fluoride (HF) over a fluorination catalyst. researchgate.netuzh.ch this compound is structurally very similar to the starting materials and intermediates in these processes and can be considered part of the family of chlorofluoropropenes that are transformed in these industrial syntheses. The general pathway involves the stepwise replacement of chlorine atoms with fluorine and the elimination of HCl, ultimately leading to the desired HFO product.
Table 3: Illustrative Synthetic Pathway to HFO-1234yf
| Starting Material | Reaction Step | Intermediate/Product | Reagents/Conditions |
| 1,1,2,3-Tetrachloropropene (HCO-1230xa) | Vapor-Phase Fluorination | 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf) | HF, Fluorination Catalyst |
| 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf) | Hydrofluorination | 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) | HF |
| 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) | Dehydrochlorination | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Base or Catalytic |
Role in Polymer Chemistry and Material Science Applications
Despite extensive searches of scientific literature and patent databases, there is no publicly available information to suggest that this compound plays a significant role in polymer chemistry or material science applications. This compound, also known by its designation HCFC-1231xb and CAS number 1794-83-8, does not appear as a monomer, comonomer, or a precursor in the synthesis of fluorinated polymers or other materials in the reviewed literature.
Research in the field of fluoropolymers typically focuses on monomers such as tetrafluoroethylene (B6358150) (TFE), vinylidene fluoride (VDF), and hexafluoropropylene (HFP) for the production of commercially significant polymers. While a vast body of research exists on the polymerization of various chlorinated and fluorinated propenes, this compound is not mentioned among them.
Similarly, in the realm of material science, there are no documented applications of this specific compound in the development of new materials. The focus of material science research involving halogenated olefins tends to be on compounds that can be readily polymerized to create materials with desirable properties, and this compound does not appear to be one of them based on available data.
It is possible that the compound is used in niche, non-polymeric applications or as an intermediate in the synthesis of other chemical products that are not detailed in the public domain. However, based on the available scientific and technical literature, its role in polymer chemistry and material science is not established.
Environmental Considerations in the Context of Halogenated Propene Research
Atmospheric Fate and Degradation Processes of Halogenated Propenes
The persistence and transformation of halogenated propenes in the environment are governed by several key chemical and physical processes. Their atmospheric lifetime, a crucial determinant of their environmental impact, is primarily controlled by their susceptibility to photolytic and hydrolytic degradation.
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons of light. For atmospheric pollutants, this primarily involves absorption of ultraviolet (UV) radiation from the sun. While saturated chloroalkanes like 1,2,3-trichloropropane (B165214) are not expected to undergo significant direct photolysis because they lack a chromophore that absorbs light at environmentally relevant wavelengths (>290 nm), the presence of a carbon-carbon double bond in 1,2,3-Trichloro-1-fluoropropene alters its photochemical behavior. cdc.gov
Alkenes can absorb UV radiation, which can excite the molecule and lead to the cleavage of chemical bonds. libretexts.org This process is an example of a photodissociation reaction. libretexts.org In the case of this compound, the energy absorbed could be sufficient to break the carbon-chlorine (C-Cl) bonds, which are generally weaker than carbon-fluorine (C-F), carbon-carbon (C-C), and carbon-hydrogen (C-H) bonds. This dissociation would release reactive chlorine atoms into the atmosphere. The photolysis of halide ions can also produce reactive halogen species, which participate in a variety of environmental photochemical reactions. nih.gov
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of this process is a key factor in determining a compound's persistence in aquatic environments and groundwater. For many chlorinated hydrocarbons, hydrolysis is a relatively slow degradation pathway under typical environmental conditions. nih.gov
Comparative Environmental Impact Studies with Related Halogenated Compounds
To fully assess the environmental risks posed by this compound, it is crucial to compare its properties to those of other, better-studied halogenated compounds. Key metrics for this comparison include its reactivity with atmospheric oxidants and its potential to contribute to ozone layer depletion.
The primary removal mechanism for most volatile organic compounds (VOCs), including halogenated propenes, from the troposphere is through reaction with the hydroxyl radical (•OH). researchgate.net The presence of a double bond in this compound makes it susceptible to rapid attack by •OH radicals. The reaction mechanism typically involves the electrophilic addition of the hydroxyl radical to the carbon-carbon double bond, forming a reactive haloalkyl radical. researchgate.netrsc.orgresearchgate.net This initial step triggers a cascade of subsequent reactions that break down the original molecule. researchgate.net
This high reactivity contrasts with saturated analogs like 1,2,3-trichloropropane, which has an estimated atmospheric half-life with respect to •OH reaction ranging from 15 to 46 days. epa.gov The presence of the alkene functional group in this compound would lead to a significantly shorter atmospheric lifetime.
The photochemical degradation of VOCs in the presence of nitrogen oxides (NOx) can lead to the formation of ground-level ozone, a key component of photochemical smog. bregroup.comresearchgate.net The relative ability of a VOC to contribute to ozone formation is quantified by its Photochemical Ozone Creation Potential (POCP). bregroup.comresearchgate.net Compounds like alkenes that are highly reactive with the •OH radical tend to have higher POCP values. fluorocarbons.org While the specific POCP for this compound has not been determined, data from related compounds suggest it would have a moderate potential to contribute to smog formation. researchgate.netfluorocarbons.org
Table 1: Photochemical Ozone Creation Potential (POCP) for Selected VOCs
This table compares the POCP values for various volatile organic compounds, including several halogenated alkenes. POCP is a relative measure of a compound's ability to form ground-level ozone (smog), with ethene as the reference compound (POCP = 100).
| Compound | Type | POCP Value (North-West Europe) |
|---|---|---|
| Ethene | Alkene | 100 |
| Propene | Alkene | 121 |
| Propane (B168953) | Alkane | 36 |
| HFO-1234yf (2,3,3,3-Tetrafluoropropene) | Halogenated Alkene | 5 |
| HCFO-1233zd(E) (trans-1-Chloro-3,3,3-trifluoropropene) | Halogenated Alkene | 3 |
Data sourced from EFCTC, 2023. fluorocarbons.org
The Ozone Depletion Potential (ODP) of a chemical is a relative measure of its ability to destroy stratospheric ozone, with the reference compound, trichlorofluoromethane (B166822) (CFC-11), assigned an ODP of 1.0. wikipedia.orgubc.ca For a compound to pose a threat to the ozone layer, it must contain chlorine or bromine and be chemically stable enough to survive transport through the troposphere and reach the stratosphere. wikipedia.orgepa.gov
This compound contains three chlorine atoms and is a type of hydrochlorofluorocarbon (HCFC). windows.net Substances in this class are known ozone-depleting substances. epa.gov However, a critical factor in determining the ODP is the compound's atmospheric lifetime. wikipedia.org As discussed previously, the presence of a double bond makes this compound highly reactive towards hydroxyl radicals in the troposphere. This reactivity leads to a short atmospheric lifetime, meaning that the vast majority of emitted molecules will be destroyed in the lower atmosphere before they have a chance to reach the stratosphere.
Table 2: Atmospheric Lifetimes and Ozone Depletion Potentials (ODP) for Selected Halogenated Compounds
This table provides a comparison of atmospheric lifetimes and ODPs for various classes of halogenated compounds, illustrating the impact of atmospheric lifetime on a substance's potential to deplete the ozone layer.
| Compound | Class | Atmospheric Lifetime | Ozone Depletion Potential (ODP) |
|---|---|---|---|
| CFC-11 (Trichlorofluoromethane) | CFC | 52 years | 1.0 |
| CFC-113 (1,1,2-Trichloro-1,2,2-trifluoroethane) | CFC | 90 years | 1.0 |
| Carbon Tetrachloride | Chlorocarbon | 26 years | 1.2 |
| HCFC-22 (Chlorodifluoromethane) | HCFC | 12 years | 0.055 |
| trans-1-Chloro-3,3,3-trifluoropropylene | HCFO | 40.4 days | 0.00034 |
| This compound | HCFC | Short (estimated) | Very Low (estimated) |
Data sourced from WMO 2010, Patten & Wuebbles 2010, and US EPA. wikipedia.orgepa.govcopernicus.orgwikipedia.orgepa.gov
Q & A
Q. What are the optimal synthetic routes for 1,2,3-trichloro-1-fluoropropene, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves halogen exchange or fluorination of chlorinated propenes. For example, fluorination of 1,1,2,3-tetrachloropropene using FeCl₃ as a catalyst at 75–80°C in aqueous NaOH has been reported, with reaction times varying between 1–1.5 hours . Key variables include:
- Catalyst selection : FeCl₃ enhances fluorination efficiency but may require post-reaction neutralization.
- Temperature control : Exceeding 80°C risks side reactions (e.g., dehydrohalogenation).
- Solvent system : Water or polar aprotic solvents (e.g., DMF) balance reactivity and safety.
Validate purity via GC-MS or NMR, comparing retention indices with standards like trans-1,3,3-trichloro-1-propene (CAS 2598-01-8) .
Q. How can researchers design toxicological studies to assess inhalation and dermal exposure risks for this compound?
Methodological Answer: Leverage frameworks from analogous chloropropanes (e.g., 1,2,3-trichloropropane, CAS 96-18-4), where inhalation studies in rodents revealed hepatotoxicity at 50 ppm over 90 days . Key steps:
- Dose-response modeling : Use OECD TG 412/413 guidelines for subchronic exposure.
- Endpoint selection : Prioritize hepatic enzymes (ALT/AST), histopathology, and genotoxicity (Ames test).
- Comparative analysis : Cross-reference with NIH RePORTER datasets (query: "1,2,3-Trichloropropane" OR "Allyl trichloride") to identify data gaps .
Advanced Research Questions
Q. What analytical techniques resolve contradictions in isomer-specific reactivity data for chlorinated/fluorinated propenes?
Methodological Answer: Isomer separation is critical due to divergent reactivities (e.g., trans-1-chloro-3,3,3-trifluoropropene vs. cis isomers). Use:
- Chiral GC columns : Differentiate isomers via boiling point and polarity differences (e.g., DB-624 for fluorinated alkenes) .
- Dynamic NMR : Track stereochemical shifts in Cl/F substituents under varying temperatures.
- Computational modeling : Compare DFT-calculated activation energies (e.g., for dehydrofluorination pathways) with experimental Arrhenius plots .
Q. How can researchers reconcile conflicting data on catalytic dehalogenation mechanisms in fluoropropene synthesis?
Methodological Answer: Contradictions often arise from catalyst-surface interactions. For example, Cr/Ni catalysts on fluorinated alumina promote selective fluorination but may degrade at >200°C . Mitigation strategies:
- In situ characterization : Employ operando FTIR to monitor intermediate species (e.g., HF adsorption on catalyst sites).
- Isotopic labeling : Use D₂O or ¹⁸O₂ to trace oxygen’s role in byproduct formation (e.g., HF elimination).
- Comparative kinetics : Contrast batch vs. continuous-flow reactors to identify mass-transfer limitations .
Q. What methodologies validate the environmental stability of this compound degradation byproducts?
Methodological Answer: Degradation pathways (hydrolysis, photolysis) require multi-modal validation:
- Hydrolysis studies : Analyze pH-dependent decomposition in buffered solutions (pH 4–10) via LC-HRMS, targeting intermediates like chlorofluorocarboxylic acids .
- Atmospheric modeling : Use AOPWIN to predict hydroxyl radical reaction rates (kOH) and compare with experimental smog chamber data .
- Ecotoxicology screens : Test Daphnia magna and Vibrio fischeri for acute toxicity of degradation products .
Data Management & Reproducibility
Q. How should researchers structure literature reviews to address gaps in this compound’s thermophysical properties?
Methodological Answer:
Adopt systematic search strings (e.g., PubMed: (96-18-4[rn] OR "1,2,3-Trichloropropane"[tw]) AND (2017/03/01 : 3000[mhda]) ). Cross-validate with NIST Chemistry WebBook for vapor pressure, enthalpy of formation, and IR spectra . Document discrepancies (e.g., conflicting boiling points) and propose validation experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
